![molecular formula C10H21O4PS2 B14752174 Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate CAS No. 919-46-0](/img/structure/B14752174.png)
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is a chemical compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate typically involves the reaction of ethyl acetate with bis[(propan-2-yl)oxy]phosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
- Ethyl [(diisopropoxyphosphorothioyl)sulfanyl]acetate
Uniqueness
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Propriétés
Numéro CAS |
919-46-0 |
|---|---|
Formule moléculaire |
C10H21O4PS2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
ethyl 2-di(propan-2-yloxy)phosphinothioylsulfanylacetate |
InChI |
InChI=1S/C10H21O4PS2/c1-6-12-10(11)7-17-15(16,13-8(2)3)14-9(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
WDFXLQRYBNGGFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSP(=S)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
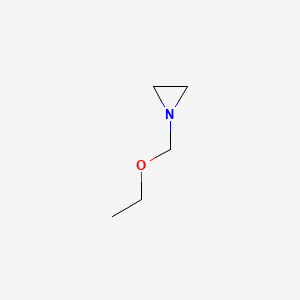

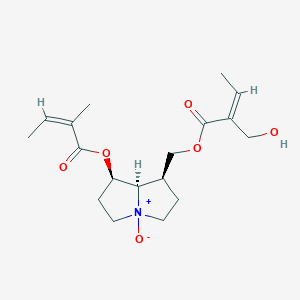
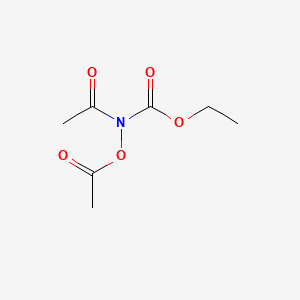
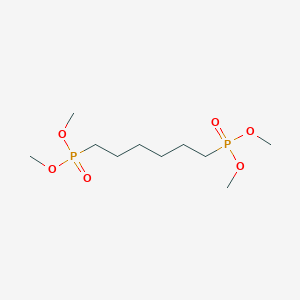


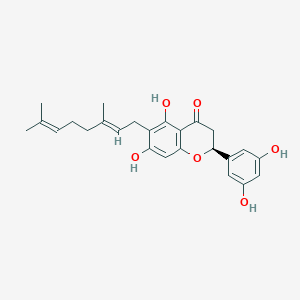
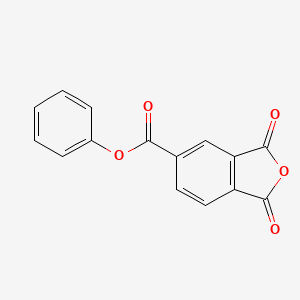
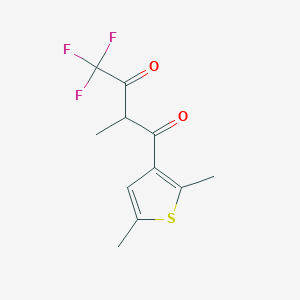
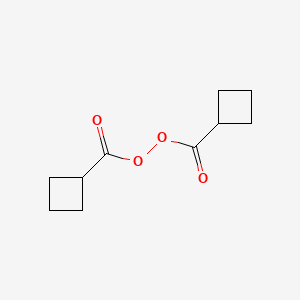
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
